molecular formula C8H5BrClFO B3075213 2-Bromo-5-fluorophenylacetyl chloride CAS No. 1028314-61-5

2-Bromo-5-fluorophenylacetyl chloride

Cat. No.: B3075213
CAS No.: 1028314-61-5
M. Wt: 251.48 g/mol
InChI Key: HIZAEOHIBQFTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorophenylacetyl chloride (CAS 1028314-61-5) is a versatile aromatic acid chloride building block utilized in organic synthesis and medicinal chemistry research. This compound features both a highly reactive acyl chloride group and halogen substituents, making it a valuable precursor for the construction of more complex molecules through nucleophilic substitution and amide coupling reactions . Its specific application is demonstrated in scientific literature, where related bromo-fluorophenyl intermediates are used to synthesize heterocyclic compounds, such as pyrazolines, for biological evaluation . Researchers employ this reagent to develop novel compounds with potential pharmacological activities, including antifungal agents . As an acid chloride, this compound is highly reactive and moisture-sensitive. It is classified as corrosive and requires careful handling in a controlled laboratory environment . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-7-2-1-6(11)3-5(7)4-8(10)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZAEOHIBQFTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of 2 Bromo 5 Fluorophenylacetyl Chloride

The synthesis of 2-Bromo-5-fluorophenylacetyl chloride typically proceeds from its corresponding carboxylic acid, 2-Bromo-5-fluorophenylacetic acid. This transformation is a standard method for preparing acyl chlorides. The reaction involves treating the carboxylic acid with a chlorinating agent, which replaces the hydroxyl (-OH) group of the carboxyl functional group with a chlorine (-Cl) atom.

Commonly used chlorinating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). When thionyl chloride is used, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. An analogous reaction using 2-bromo-p-chlorophenylacetic acid and thionyl chloride has been documented to produce the corresponding acyl chloride by refluxing the mixture. prepchem.com This established procedure supports the viability of a similar pathway for the synthesis of this compound.

The general reaction is as follows:

C₈H₆BrFO₂ + SOCl₂ → C₈H₅BrClFO + SO₂ + HCl

This method is highly efficient and widely employed in organic synthesis due to the reactive nature of the resulting acyl chloride, which can be used directly for subsequent reactions without extensive purification.

Table 1: Synthesis Reactants and Products

Compound NameMolecular FormulaRole
2-Bromo-5-fluorophenylacetic acidC₈H₆BrFO₂Starting Material
Thionyl chlorideSOCl₂Chlorinating Agent
This compoundC₈H₅BrClFOProduct
Sulfur dioxideSO₂Byproduct
Hydrogen chlorideHClByproduct

Chemical Properties and Reactivity

2-Bromo-5-fluorophenylacetyl chloride is a bifunctional organic molecule, characterized by a highly reactive acyl chloride group attached to a di-halogenated phenyl ring. The acyl chloride moiety is a potent electrophile, making the compound susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is the cornerstone of its utility in synthesis, allowing it to readily react with a variety of nucleophiles such as alcohols, amines, and carbanions.

The phenyl ring is substituted with two electron-withdrawing halogen atoms: bromine at the ortho position and fluorine at the meta position relative to the acetyl chloride group. These substituents decrease the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. The bromine atom also provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes the compound a versatile intermediate for creating complex molecular architectures.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number Not publicly available
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Appearance Expected to be a liquid or low-melting solid
Reactivity Highly reactive towards nucleophiles

Applications in Organic Synthesis

Direct Synthetic Routes to this compound

The most straightforward methods for synthesizing this compound involve the direct conversion of a precursor that already contains the core phenylacetyl structure.

Pathways Involving Phenylacetic Acid Precursors

The primary and most common route to this compound is through the chlorination of its corresponding carboxylic acid, 2-Bromo-5-fluorophenylacetic acid. This transformation is a standard procedure in organic synthesis for converting carboxylic acids into more reactive acyl chlorides. chemistrysteps.com The reaction is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being one of the most frequently used reagents for this purpose. tutorchase.comcommonorganicchemistry.com

The general reaction involves treating 2-Bromo-5-fluorophenylacetic acid with an excess of thionyl chloride, often under reflux conditions. tutorchase.comorgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification process as they can be easily removed from the reaction mixture. tutorchase.com A similar synthesis, the preparation of 2-bromo-p-chlorophenylacetyl chloride, is achieved by refluxing 2-bromo-p-chlorophenylacetic acid with thionyl chloride for several hours. prepchem.com After the reaction is complete, the excess thionyl chloride is typically removed by distillation under reduced pressure to yield the crude acyl chloride. orgsyn.orgprepchem.com

Alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl₅) can also be employed for this conversion. chemistrysteps.comcommonorganicchemistry.comyoutube.com The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another common method. commonorganicchemistry.com

Table 1: Common Chlorinating Agents for Phenylacetic Acid Conversion

Reagent Typical Conditions Byproducts Notes
**Thionyl Chloride (SOCl₂) ** Neat or in a solvent, reflux SO₂, HCl (gaseous) Widely used, byproducts are easily removed. tutorchase.com
**Oxalyl Chloride ((COCl)₂) ** Inert solvent (e.g., DCM), often with catalytic DMF CO, CO₂, HCl (gaseous) Milder conditions may be possible. commonorganicchemistry.com

Approaches from Halogenated Anilines and Related Aromatic Systems

While less direct, synthetic routes can be envisioned starting from halogenated anilines such as 2-Bromo-5-fluoroaniline (B94856). These pathways would require the conversion of the amino group into a side chain that can be subsequently transformed into the acetyl chloride moiety. A key reaction in this context is the Sandmeyer reaction, which allows for the conversion of an aryl amine into a variety of functional groups via a diazonium salt intermediate. wikipedia.orgbyjus.com

For instance, 2-Bromo-5-fluoroaniline could be converted to its diazonium salt and then reacted with a suitable reagent to introduce a cyano group (Sandmeyer cyanation) to form 2-bromo-5-fluorobenzonitrile. wikipedia.org Subsequent hydrolysis of the nitrile would yield 2-bromo-5-fluorobenzoic acid, which would then require a two-carbon homologation to form the desired phenylacetic acid derivative before the final chlorination step. This multi-step process makes it a less efficient route compared to starting with a phenylacetic acid precursor.

Synthesis of Key Halogenated Aromatic Precursors

The availability of appropriately substituted aromatic precursors is critical for the synthesis of the target compound. The preparation of these intermediates often involves multi-step sequences.

Preparation of 2-Bromo-5-fluoroaromatic Intermediates

2-Bromo-5-fluoroaniline: This compound can be prepared by various methods. A common approach is the reduction of 2-bromo-5-fluoronitrobenzene. chemicalbook.com This reduction can be carried out using iron powder in a mixture of acetic acid and ethanol (B145695) or through catalytic hydrogenation with Raney nickel. chemicalbook.comgoogle.com Another patented method describes a multi-step synthesis starting from 4-fluoroaniline, which undergoes acylation, nitration, replacement of the acetamido group with bromine, and finally, nitro group reduction to yield 2-bromo-5-fluoroaniline with high purity. google.com

2-Bromo-5-fluorotoluene: This intermediate is useful as it can be oxidized to form the corresponding benzoic acid. guidechem.comfishersci.com Its synthesis can be achieved through various bromination techniques applied to 3-fluorotoluene.

2-Bromo-5-fluorophenylacetic acid: This is the most direct precursor to the final product. chemicalbook.comfishersci.cajk-sci.com Its synthesis can be approached from other intermediates like 2-bromo-5-fluorobenzaldehyde (B45324), which can be prepared from (2-bromo-5-fluoro-phenyl)methanol by oxidation with manganese dioxide (MnO₂). chemicalbook.com The resulting aldehyde can then be converted to the phenylacetic acid through various homologation methods.

Strategies for Introducing Halogens into Aromatic Systems

The introduction of halogen atoms onto an aromatic ring is a fundamental aspect of synthesizing the required precursors. The specific strategy depends on the desired substitution pattern and the nature of the starting material. mt.com

Electrophilic Aromatic Substitution: This is a common method for introducing bromine onto an activated or deactivated aromatic ring. mt.com For example, the bromination of a fluorinated aromatic compound would proceed according to the directing effects of the existing substituents. However, achieving specific regiochemistry can be challenging and may lead to mixtures of isomers.

Sandmeyer Reaction: This reaction provides a reliable method for introducing a bromine atom at a specific position on an aromatic ring. wikipedia.org The process begins with an aromatic amine, which is converted into a diazonium salt using nitrous acid. byjus.comnih.gov The subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) catalyst results in the replacement of the diazonium group with a bromine atom. wikipedia.orgorganic-chemistry.org This method is particularly valuable for creating substitution patterns that are not easily accessible through direct electrophilic halogenation. byjus.com A patent for the synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043) utilizes this strategy, starting from 5-fluoro-2-aminobenzotrifluoride, which is diazotized and then treated with cuprous bromide. google.com

Free Radical Halogenation: This method is typically used for the halogenation of the alkyl side chains of aromatic compounds, such as converting toluene (B28343) to a benzyl (B1604629) halide, rather than for direct halogenation of the aromatic ring itself. wikipedia.org The reaction is often initiated by UV light. wikipedia.org

Optimization of Synthetic Conditions for Yield and Purity

Maximizing the yield and ensuring the high purity of this compound requires careful optimization of the final synthetic step—the conversion of the carboxylic acid to the acyl chloride.

Key parameters for optimization include:

Choice of Reagent: While thionyl chloride is effective, oxalyl chloride with a catalytic amount of DMF can sometimes offer milder reaction conditions and may be preferable for sensitive substrates. commonorganicchemistry.comresearchgate.net Phosphorus-based reagents like PCl₅ are also highly reactive but can introduce phosphorus-containing impurities that are difficult to remove. youtube.com

Reaction Temperature and Time: The conversion to an acyl chloride is often performed at reflux to ensure the reaction goes to completion. tutorchase.comorgsyn.org However, for thermally sensitive compounds, lower temperatures and longer reaction times may be necessary to prevent decomposition. youtube.com Monitoring the reaction, for instance by checking for the cessation of gas evolution (HCl and SO₂), can help determine the optimal reaction time.

Purification: Due to their reactivity, acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture. researchgate.net Therefore, all glassware and solvents must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen). orgsyn.orgresearchgate.net The final product is typically purified by vacuum distillation to remove any non-volatile impurities and the excess chlorinating agent. tutorchase.comprepchem.com The high reactivity of acyl chlorides can make purification by chromatography on silica (B1680970) gel challenging, as the silica can cause hydrolysis back to the carboxylic acid. researchgate.net

Table 2: Optimization Parameters for Acyl Chloride Formation

Parameter Considerations Optimized Approach
Chlorinating Agent Reactivity, byproducts, cost Thionyl chloride is efficient due to gaseous byproducts. tutorchase.com Oxalyl chloride may be used for sensitive substrates. commonorganicchemistry.com
Catalyst Reaction rate Catalytic DMF is often used with oxalyl chloride to accelerate the reaction. commonorganicchemistry.com
Temperature Reaction rate vs. decomposition Reflux is common, but temperature should be minimized for thermally labile products. orgsyn.orgyoutube.com
Atmosphere Hydrolysis of the product The reaction must be carried out under dry, inert conditions (e.g., nitrogen). researchgate.net

| Purification | Removal of excess reagent and byproducts | Vacuum distillation is the preferred method for purification. tutorchase.comprepchem.com |

Nucleophilic Acyl Substitution Reactions

The acyl chloride functional group is one of the most reactive derivatives of carboxylic acids. libretexts.org Its reactivity stems from the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. Consequently, it readily undergoes nucleophilic acyl substitution. masterorganicchemistry.combyjus.com The general mechanism for these reactions is a two-step process known as addition-elimination, where the nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form a new carbonyl compound. libretexts.orglibretexts.org

This compound reacts readily with oxygen-based nucleophiles.

With Alcohols: In the presence of an alcohol (R-OH), the compound undergoes alcoholysis to form the corresponding ester. The alcohol's oxygen atom acts as the nucleophile, attacking the acyl chloride's carbonyl carbon. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. chemguide.co.uk

With Water: Hydrolysis occurs rapidly when this compound is exposed to water. Water acts as the nucleophile, attacking the carbonyl carbon to yield 2-bromo-5-fluorophenylacetic acid. masterorganicchemistry.com This reaction is typically vigorous and highlights the high reactivity of acyl chlorides.

Table 1: Reactions with Oxygen Nucleophiles

NucleophileProduct ClassGeneral Reaction Scheme
Water (H₂O)Carboxylic AcidC₈H₅BrClFO + H₂O → C₈H₆BrFO₂ + HCl
Alcohol (R-OH)EsterC₈H₅BrClFO + R-OH → C₈H₅BrFO-COOR + HCl

The reaction between acyl chlorides and amines is a highly efficient and common method for forming amide bonds. commonorganicchemistry.comhud.ac.uk this compound will react with primary and secondary amines to produce the corresponding N-substituted amides. libretexts.org Ammonia will yield a primary amide. openstax.org The reaction mechanism follows the typical nucleophilic acyl substitution pathway. libretexts.org Due to the formation of HCl as a byproduct, two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the acid. Alternatively, an auxiliary, non-nucleophilic base like triethylamine or pyridine can be used. commonorganicchemistry.com

Table 2: Reactions with Nitrogen Nucleophiles

NucleophileProduct ClassGeneral Reaction Scheme
Ammonia (NH₃)Primary AmideC₈H₅BrClFO + 2 NH₃ → C₈H₇BrFNO + NH₄Cl
Primary Amine (R-NH₂)Secondary AmideC₈H₅BrClFO + 2 R-NH₂ → C₈H₆BrFNO-NHR + R-NH₃Cl
Secondary Amine (R₂-NH)Tertiary AmideC₈H₅BrClFO + 2 R₂-NH → C₈H₆BrFNO-NR₂ + R₂-NH₂Cl

The high reactivity of the acyl chloride group extends to a range of other nucleophiles.

Thiols (R-SH): Reacting this compound with a thiol yields a thioester. This reaction is analogous to the reaction with alcohols.

Azides (N₃⁻): Nucleophilic substitution with an azide (B81097) salt, such as sodium azide, converts the acyl chloride into an acyl azide. Acyl azides are useful intermediates themselves, as they can undergo a Curtius rearrangement upon heating to form an isocyanate, which can then be converted into a primary amine with one less carbon atom. openstax.org

Mechanistic Investigations of Key Transformations

Studies on Acyl Chloride Activation and Leaving Group Departure via Nucleophilic Attack

The acyl chloride functional group is the most reactive part of the this compound molecule. It readily undergoes nucleophilic acyl substitution, a reaction where a nucleophile replaces the chloride leaving group. masterorganicchemistry.com This transformation proceeds via a well-established two-step addition-elimination mechanism. masterorganicchemistry.com

Mechanism:

Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbon-oxygen π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com This initial addition step is typically the rate-determining step for less reactive carboxylic acid derivatives, but for highly reactive acid chlorides, the energy barrier is low. libretexts.org

Leaving Group Departure (Elimination): The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. youtube.com Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid, making the chloride ion a very weak base. youtube.com

The high reactivity of acyl chlorides like this compound is attributed to two main factors: the inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon, and poor resonance stabilization between the chlorine and the carbonyl group, which makes the starting material less stable and more reactive. libretexts.org

Table 2: Key Stages of Nucleophilic Acyl Substitution Mechanism

StepDescriptionKey IntermediateCarbon Hybridization Change
1. AdditionA nucleophile attacks the electrophilic carbonyl carbon.Tetrahedral Alkoxide Intermediatesp² to sp³
2. EliminationThe intermediate collapses, reforming the carbonyl double bond and expelling the chloride leaving group.-sp³ to sp²

Elucidation of Halogen Reactivity and Selectivity on the Aromatic Core

The two halogen atoms on the phenyl ring, bromine and fluorine, exhibit distinct reactivities, allowing for selective transformations at the aromatic core. This selectivity is primarily governed by the type of reaction being performed.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile replaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com For this reaction to occur, the ring must be activated by strong electron-withdrawing groups. The combined effects of the bromo, fluoro, and acyl groups make the ring of this compound electron-poor and thus a potential candidate for SNAr.

Metal-Catalyzed Cross-Coupling Reactions: In contrast, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the reactivity order is reversed. These reactions typically involve the oxidative addition of a metal catalyst (like palladium) into the carbon-halogen bond. nih.gov The strength of the carbon-halogen bond is the critical factor here. The C-Br bond is significantly weaker than the C-F bond, making it much more susceptible to cleavage by the metal catalyst. researchgate.netmdpi.com Consequently, cross-coupling reactions on this compound would occur selectively at the C-Br bond, leaving the C-F bond intact.

Table 3: Comparative Reactivity of Halogens on the Aromatic Ring

Reaction TypeMore Reactive HalogenPrimary Reason for SelectivityLess Reactive Halogen
Nucleophilic Aromatic Substitution (SNAr)Fluorine (-F)Stabilization of the Meisenheimer intermediate via strong inductive effect. stackexchange.comBromine (-Br)
Metal-Catalyzed Cross-CouplingBromine (-Br)Weaker Carbon-Bromine bond energy facilitates oxidative addition. researchgate.netFluorine (-F)

Role as a Versatile Acylating Agent

The primary and most direct application of this compound is as an acylating agent. The acyl chloride group is a highly reactive electrophile, readily participating in nucleophilic acyl substitution reactions. This reactivity allows for the efficient introduction of the 2-bromo-5-fluorophenylacetyl moiety onto a wide array of nucleophilic substrates.

The high reactivity of the acyl chloride functional group enables the straightforward synthesis of amides, esters, and thioesters, which are fundamental linkages in numerous organic compounds.

Amides: The reaction of this compound with primary or secondary amines is typically rapid and high-yielding. This transformation, often carried out under Schotten-Baumann conditions, involves the use of a base (like triethylamine or pyridine) in an aprotic solvent (such as dichloromethane) to neutralize the hydrochloric acid byproduct. fishersci.co.uk This method is broadly applicable for the synthesis of a diverse range of N-substituted 2-(2-bromo-5-fluorophenyl)acetamides. hud.ac.uk

Esters: In a similar fashion, the compound reacts with alcohols to form esters. The process, known as esterification, generally requires a base to facilitate the reaction and proceeds efficiently with primary and secondary alcohols. This provides a direct route to various alkyl and aryl 2-(2-bromo-5-fluorophenyl)acetates.

Thioesters: Thioesters can be synthesized by the acylation of thiols. organic-chemistry.org The reaction of this compound with a thiol in the presence of a base yields the corresponding S-substituted 2-(2-bromo-5-fluorophenyl)ethanethioate.

The general conditions for these acylation reactions are summarized in the table below.

Product TypeNucleophileTypical Reaction ConditionsGeneral Product Structure
AmidePrimary/Secondary Amine (R¹R²NH)Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), 0°C to RT2-(2-bromo-5-fluorophenyl)-N-R¹,R²-acetamide
EsterAlcohol (R³OH)Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM), 0°C to RTR³ 2-(2-bromo-5-fluorophenyl)acetate
ThioesterThiol (R⁴SH)Base (e.g., Triethylamine), Aprotic Solvent (e.g., THF), 0°C to RTS-R⁴ 2-(2-bromo-5-fluorophenyl)ethanethioate

Table 1: General Synthesis of Amides, Esters, and Thioesters.

Building Block for Polyfunctionalized Aromatic Compounds

Beyond its function as an acylating agent, the entire structure of this compound serves as a valuable building block. The presence of the bromine atom on the aromatic ring is particularly significant, as it provides a reactive handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The bromine atom on the phenyl ring of the acylated products can be readily substituted using modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming biaryl and heterobiaryl structures. nih.govmdpi.com In this process, the bromo-substituted compound (e.g., an amide or ester derivative of 2-bromo-5-fluorophenylacetic acid) is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of complex molecules with extended aromatic systems. mdpi.com

The table below illustrates potential coupling partners for creating biaryl systems from a 2-bromo-5-fluorophenylacetyl derivative.

Boronic Acid PartnerCatalyst SystemProduct Class
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Phenyl-substituted phenylacetamide
4-Methoxyphenylboronic acidPd(dppf)Cl₂, Na₂CO₃Methoxybiaryl derivative
Thiophene-2-boronic acidPd₂(dba)₃, SPhos, K₃PO₄Thienyl-substituted phenylacetamide
Pyridine-3-boronic acidPd(OAc)₂, XPhos, Cs₂CO₃Pyridyl-phenyl derivative

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions.

The dual functionality of the molecule—the acyl chain and the aromatic bromine—makes it an excellent precursor for constructing fused-ring and polycyclic systems via intramolecular cyclization reactions. rsc.org For example, an amide formed between this compound and an amine containing a suitably positioned nucleophile can undergo a subsequent intramolecular reaction. A common strategy involves an intramolecular palladium-catalyzed C-N or C-C bond formation, leading to the creation of a new heterocyclic ring fused to the original phenyl ring. This approach is instrumental in synthesizing various heterocyclic scaffolds, such as benzofurans and other complex fused systems, which are prevalent in medicinal chemistry. sciepub.comresearchgate.net

Intermediate in the Synthesis of Specialty Chemicals

Due to its versatile reactivity, this compound is a key intermediate in the synthesis of a variety of specialty chemicals. Halogenated aromatic compounds are fundamental building blocks in the creation of pharmaceuticals and agrochemicals. guidechem.comnbinno.com The 2-bromo-5-fluorophenyl motif can be found in the core structures of molecules designed for various applications. Its derivatives are used in the development of new therapeutic agents and other functional materials. chemicalbook.comgoogle.com The ability to perform sequential, selective reactions at the acyl chloride and the aryl bromide positions allows for the systematic and controlled assembly of complex target molecules for the pharmaceutical and fine chemical industries. google.com

Contributions to Agrochemical Development

There is no specific information available in the searched scientific literature or patent databases detailing the use of this compound in the development of agrochemicals.

Utility in Advanced Material Science Precursors

There is no specific information available in the searched scientific literature or patent databases regarding the utility of this compound as a precursor in advanced material science.

Derivatives and Analogues of 2 Bromo 5 Fluorophenylacetyl Chloride

Synthesis and Reactivity of Isomeric Halogenated Phenylacetyl Chlorides

The synthesis of 2-bromo-5-fluorophenylacetyl chloride and its isomers typically proceeds from the corresponding phenylacetic acids. The most common and direct method for this transformation is the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, the synthesis of 2-bromo-4-chlorophenylacetyl chloride is achieved by refluxing 2-bromo-4-chlorophenylacetic acid with thionyl chloride. prepchem.com A similar approach can be envisaged for the preparation of this compound from 2-bromo-5-fluorophenylacetic acid. jk-sci.com The general reaction is depicted below:

General Synthesis of Halogenated Phenylacetyl Chlorides

Chemical reaction showing the conversion of a generic halogenated phenylacetic acid to the corresponding phenylacetyl chloride using a chlorinating agent.

Figure 1: General synthesis of a halogenated phenylacetyl chloride from the corresponding phenylacetic acid using a chlorinating agent (e.g., SOCl₂).

The reactivity of these acyl chlorides is primarily dictated by the electrophilic nature of the carbonyl carbon, which is influenced by the electronic effects of the halogen substituents on the aromatic ring. Both bromine and fluorine are electron-withdrawing groups through induction, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, they also exhibit a weaker electron-donating effect through resonance.

The position of the halogens on the aromatic ring also plays a crucial role in the reactivity. In this compound, the bromine atom is in the ortho position, and the fluorine atom is in the meta position relative to the acetyl chloride moiety. The inductive effect of halogens is strongest at the ortho position and diminishes with distance. Therefore, the bromine atom in the ortho position will have a more significant electron-withdrawing effect on the acetyl chloride group compared to a halogen in the para position. This enhanced electrophilicity can lead to faster reaction rates in nucleophilic acyl substitution reactions.

Transformations Leading to Structurally Diverse Halogenated Aryl Compounds

Halogenated phenylacetyl chlorides are valuable precursors for a wide array of structurally diverse aryl compounds. The acyl chloride functionality readily undergoes nucleophilic substitution with various nucleophiles, leading to the formation of esters, amides, and other carbonyl derivatives.

Common Transformations of Halogenated Phenylacetyl Chlorides:

Reaction TypeNucleophileProduct
EsterificationAlcohol (R'-OH)Halogenated Phenylacetate Ester
AmidationAmine (R'-NH₂)Halogenated Phenylacetamide
Friedel-Crafts AcylationArene (Ar-H)Halogenated Diaryl Ketone

For example, the reaction of a halogenated phenylacetyl chloride with an alcohol in the presence of a base yields the corresponding ester. Similarly, reaction with an amine affords the corresponding amide. These reactions are fundamental in the synthesis of numerous biologically active molecules.

Furthermore, the halogenated aromatic ring itself can undergo further transformations. The bromine atom, in particular, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. This dual reactivity of the acyl chloride and the halogenated ring makes these compounds highly versatile building blocks in organic synthesis.

Comparative Studies of Substituted Phenylacetyl Chlorides in Synthetic Applications

While specific comparative studies focusing solely on this compound are not extensively documented, the relative reactivity of isomeric halogenated phenylacetyl chlorides can be inferred from fundamental principles of organic chemistry. The electronic effects of the halogen substituents play a pivotal role in determining the reactivity of the acyl chloride.

Consider the following isomeric dichlorophenylacetyl chlorides:

IsomerPosition of Chlorine AtomsExpected Relative Reactivity of Acyl Chloride
2,4-Dichlorophenylacetyl chlorideortho, paraHigh
2,5-Dichlorophenylacetyl chlorideortho, metaHigh
3,4-Dichlorophenylacetyl chloridemeta, paraModerate

In general, phenylacetyl chlorides with ortho-halogen substituents are expected to be more reactive towards nucleophiles than their meta- or para-substituted counterparts due to the proximity of the electron-withdrawing halogen to the reaction center. Therefore, this compound, with a bromine atom in the ortho position, is anticipated to be a highly reactive acylating agent.

In synthetic applications such as Friedel-Crafts acylation, the position of the halogens also directs the incoming electrophile. The halogen substituents are ortho, para-directing deactivators. However, the steric hindrance from the ortho-bromo group in this compound might influence the regioselectivity of such reactions.

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, thereby identifying transition states and intermediates to elucidate the reaction mechanism. For 2-Bromo-5-fluorophenylacetyl chloride, such calculations would typically employ Density Functional Theory (DFT) methods, which offer a good balance between computational cost and accuracy for molecules of this size.

A primary area of investigation would be the analysis of reactions involving the acyl chloride group, a highly reactive functional group. For instance, the hydrolysis or aminolysis of this compound can be modeled to understand the energy barriers and the structure of the tetrahedral intermediates. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the geometries of reactants, transition states, and products. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction kinetics and thermodynamics.

Furthermore, these calculations can shed light on the influence of the bromo and fluoro substituents on the reaction pathway. The electron-withdrawing nature of these halogens is expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing the rate of nucleophilic attack. Quantum chemical calculations can quantify this effect by analyzing the charge distribution and the energies of the relevant molecular orbitals.

Table 1: Hypothetical Calculated Energies for the Hydrolysis of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (this compound + H₂O)DFT/B3LYP/6-311++G(d,p)0.0
Transition StateDFT/B3LYP/6-311++G(d,p)+15.2
Tetrahedral IntermediateDFT/B3LYP/6-311++G(d,p)-5.8
Products (2-Bromo-5-fluorophenylacetic acid + HCl)DFT/B3LYP/6-311++G(d,p)-20.5

Note: The data in this table is illustrative and based on typical values for similar reactions. It does not represent experimentally verified or published computational results for this specific compound.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are invaluable for predicting the reactivity and selectivity of organic compounds. For this compound, these predictions would focus on the reactivity of the acyl chloride group and the potential for reactions at the aromatic ring.

The reactivity of the acyl chloride is largely governed by the electrophilicity of the carbonyl carbon. Molecular electrostatic potential (MEP) maps, generated from quantum chemical calculations, can visualize the electron density distribution and highlight the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would show a significant positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

In terms of selectivity, computational studies can predict the outcome of reactions where multiple products are possible. For example, in Friedel-Crafts acylation reactions using this compound as the acylating agent, theoretical calculations can help predict the regioselectivity of the acylation on a given aromatic substrate. By calculating the energies of the possible intermediates and transition states for acylation at different positions, the most favorable reaction pathway can be identified.

Furthermore, frontier molecular orbital (FMO) theory can be applied to understand and predict reactivity. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of chemical reactivity. For this compound, the LUMO is expected to be localized on the carbonyl group, consistent with its role as an electrophile. The HOMO-LUMO energy gap is also an indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalMethod/Basis SetEnergy (eV)
HOMODFT/B3LYP/6-311++G(d,p)-7.8
LUMODFT/B3LYP/6-311++G(d,p)-1.2
HOMO-LUMO GapDFT/B3LYP/6-311++G(d,p)6.6

Note: The data in this table is illustrative and based on typical values for similar compounds. It does not represent experimentally verified or published computational results for this specific compound.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it interacts with other molecules. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies.

For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring and the acetyl chloride group. Computational methods can be used to perform a potential energy scan by systematically rotating this bond and calculating the energy at each step. This allows for the identification of the low-energy conformers. It is expected that the planar conformers, where the acetyl chloride group is either cis or trans to the bromine atom, would be the most stable due to conjugation effects. Ab initio electronic structure calculations on the related 2-bromo-5-fluorobenzaldehyde (B45324) have predicted that the conformer where the oxygen is trans to the 2-bromo substituent is the lower energy conformer. researchgate.netnih.gov

Intermolecular interactions play a key role in the solid-state structure and bulk properties of the compound. For this compound, several types of non-covalent interactions are possible, including halogen bonding, hydrogen bonding (if interacting with protic molecules), and π-π stacking interactions.

Halogen Bonding: The bromine and fluorine atoms on the phenyl ring can act as halogen bond donors, interacting with nucleophilic sites on neighboring molecules. mdpi.com

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are important for the packing of molecules in the solid state.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify these weak interactions. These analyses can identify bond critical points and visualize the regions of weak interactions, providing a deeper understanding of the forces that govern the supramolecular assembly of this compound.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature indicates that 2-Bromo-5-fluorophenylacetyl chloride is primarily recognized as a reactive chemical intermediate rather than a subject of extensive standalone research. Direct studies focusing exclusively on its synthesis, reactivity, and applications are not widely available in public-domain research. However, its significance can be inferred from the well-established utility of related halogenated phenylacetic acid derivatives and acyl chlorides in organic synthesis.

This compound belongs to the class of acyl chlorides, which are highly reactive derivatives of carboxylic acids, making them valuable precursors for a variety of functional groups. The presence of both bromine and fluorine atoms on the phenyl ring adds layers of complexity and synthetic potential, positioning it as a versatile building block. The bromo-substituent can serve as a handle for cross-coupling reactions, while the fluoro-substituent is known to modulate the electronic properties and biological activity of target molecules.

The synthesis of this compound would logically proceed from its corresponding carboxylic acid, 2-bromo-5-fluorophenylacetic acid. Standard laboratory methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, which effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. While specific research on this particular molecule is limited, the landscape for acyl chlorides in general is rich, with continuous development in their synthetic methods and applications.

Emerging Synthetic Methodologies for Halogenated Acyl Chlorides

The preparation of acyl chlorides, including halogenated variants, is a cornerstone of organic synthesis. While traditional methods are effective, research continues to drive the development of milder, more selective, and environmentally benign methodologies.

Reagent/MethodDescriptionAdvantages
Thionyl Chloride (SOCl₂) / Phosphorus Pentachloride (PCl₅) Traditional, widely used reagents for converting carboxylic acids to acyl chlorides.High reactivity, effective for a broad range of substrates.
Oxalyl Chloride ((COCl)₂) A milder and more selective reagent, often used with a catalytic amount of dimethylformamide (DMF).Volatile byproducts (CO, CO₂, HCl) are easily removed; suitable for sensitive substrates.
Aromatic Cation Activation A novel approach using 3,3-dichlorocyclopropenes to activate carboxylic acids for rapid conversion to acyl chlorides under mild, non-acidic conditions.Avoids the generation of HCl, making it compatible with acid-sensitive functional groups.
Solid-Phase Scavenging Utilizes a resin to scavenge byproducts and excess reagents from the reaction of a carboxylic acid with thionyl chloride, simplifying purification.Facilitates easy isolation of the acyl chloride product without the need for traditional aqueous workups or distillation.

These emerging methods are particularly relevant for complex molecules where sensitive functional groups must be preserved. For a substrate like this compound, which might be an intermediate in a multi-step synthesis, the ability to generate it cleanly and under mild conditions is of paramount importance.

Untapped Potential in Novel Reaction Development

The reactivity of acyl chlorides is typically dominated by nucleophilic acyl substitution, where the chloride is displaced by nucleophiles like alcohols, amines, or water to form esters, amides, and carboxylic acids, respectively. However, the unique structure of this compound presents opportunities for more complex and novel reaction pathways.

The acyl chloride functional group itself can participate in less common transformations. For instance, the intramolecular Schmidt reaction of acyl chlorides with alkyl azides can lead to the formation of complex heterocyclic structures like pyrrolizines. This suggests that if an azide (B81097) functionality were present in a molecule reacting with this compound, intricate molecular scaffolds could be constructed.

Furthermore, the bromine atom on the aromatic ring is a key feature for untapped potential. It can serve as a reactive site for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity—the acyl chloride for forming linkages like amides or esters and the aryl bromide for carbon-carbon bond formation—makes it a powerful tool for convergent synthesis. A synthetic strategy could involve first reacting the acyl chloride moiety and then using the bromide to couple the entire fragment to another part of a target molecule.

The interplay between the acyl chloride group and the halogen substituents could also lead to novel intramolecular cyclization reactions, potentially mediated by a single catalyst that can interact with both sites of the molecule.

Prospects for Targeted Synthesis of Advanced Intermediates

The presence of both bromine and fluorine atoms makes this compound a highly promising precursor for advanced intermediates, particularly in the pharmaceutical and agrochemical industries. Fluorine is a common feature in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability. The 2-bromo-5-fluoro substitution pattern is found in building blocks used for the synthesis of biologically active compounds.

This acyl chloride can be used to introduce the 2-bromo-5-fluorophenylacetyl moiety into a wide range of molecules. For example, its reaction with various amines would produce a library of amides, which are a common structural motif in pharmaceuticals. The resulting amides, still bearing the reactive bromine handle, could then be further elaborated through cross-coupling reactions to build molecular complexity. This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The potential applications of intermediates derived from this compound are broad. For instance, related halogenated aromatic compounds are used in the synthesis of inhibitors for various enzymes or as core structures in compounds targeting specific biological pathways. The ability to efficiently synthesize diverse derivatives from this compound positions it as a valuable tool for the discovery and development of new therapeutic agents and other advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-5-fluorophenylacetyl chloride, and how can purity (>97%) be achieved?

  • Methodology : Use Friedel-Crafts acylation with 2-bromo-5-fluorophenylacetic acid and thionyl chloride (SOCl₂) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and purify via vacuum distillation. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm absence of unreacted acid or chlorinated byproducts .
  • Critical Factors : Moisture control (use inert atmosphere), stoichiometric excess of SOCl₂ (1.5 eq.), and reaction temperature (60–70°C) to minimize bromine displacement .

Q. How does the electron-withdrawing bromo-fluoro substituent affect the stability of this compound during storage?

  • Methodology : Conduct accelerated stability studies under varying conditions (ambient, 4°C, –20°C) with periodic NMR and FTIR analysis. The compound is prone to hydrolysis; store under argon at –20°C with molecular sieves (3Å). Stability correlates with reduced electrophilicity due to steric hindrance from bromine .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • ¹H NMR (CDCl₃): Aromatic protons (δ 7.2–7.8 ppm) and acetyl chloride protons (δ 3.8–4.2 ppm).
  • ¹³C NMR : Carbonyl carbon (δ 170–175 ppm) and halogenated aromatic carbons (δ 115–130 ppm).
  • MS (ESI⁻) : Expected [M–Cl]⁻ peak at m/z 245.9 (C₈H₄BrFO₂).
    Cross-validate with IR (C=O stretch ~1800 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. acylation) influence synthetic outcomes in cross-coupling reactions?

  • Methodology : Use DFT calculations (B3LYP/6-31G*) to model transition states. Experimentally, compare reactivity with Grignard reagents (e.g., MeMgBr) under varying temperatures. Bromine at the ortho position increases steric hindrance, favoring acylation over SNAr substitution. Monitor byproduct formation (e.g., debrominated products) via GC-MS .

Q. Can computational modeling predict regioselectivity in derivatization reactions of this compound?

  • Approach : Perform molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis to identify reactive sites. The LUMO distribution typically localizes on the acetyl chloride group, directing nucleophilic attack. Validate with experimental Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) to confirm predicted regioselectivity .

Q. What are the challenges in quantifying trace impurities (e.g., hydrolyzed acid) in this compound?

  • Analytical Strategy : Use UPLC-MS/MS with a HILIC column for polar impurities. Limit of detection (LOD) <0.1% achievable via MRM transitions (m/z 246 → 201 for hydrolyzed acid). Compare against reference standards from controlled hydrolysis experiments .

Q. How does the compound’s reactivity compare to non-halogenated phenylacetyl chlorides in peptide coupling reactions?

  • Experimental Design : Conduct kinetic studies with model amines (e.g., benzylamine) using in situ FTIR to track amide bond formation. The electron-withdrawing Br/F groups reduce electrophilicity, requiring activators like HOBt/DMAP. Reaction rates are 30–40% slower than phenylacetyl chloride derivatives .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve conflicting literature values?

  • Resolution : Perform DSC analysis at 5°C/min under N₂. Literature variations (e.g., 45–55°C) may arise from polymorphic forms or residual solvents. Recrystallize from dry hexane and compare DSC thermograms with XRD to identify crystalline phases .

Q. Why do some studies report unexpected byproducts in Friedel-Crafts reactions using this compound?

  • Root Cause : Trace moisture or acidic impurities can promote Fries rearrangement or halogen migration. Pre-dry substrates with MgSO₄ and use scavengers (e.g., 2,6-lutidine) to suppress side reactions. LC-MS/MS can identify rearranged products (e.g., bromo-fluorinated ketones) .

Methodological Notes

  • Synthetic Reproducibility : Strict anhydrous conditions and reagent quality (e.g., SOCl₂ purity >99%) are critical .
  • Safety : Handle in a fume hood due to lachrymatory properties; neutralize waste with 10% NaHCO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluorophenylacetyl chloride
Reactant of Route 2
2-Bromo-5-fluorophenylacetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.